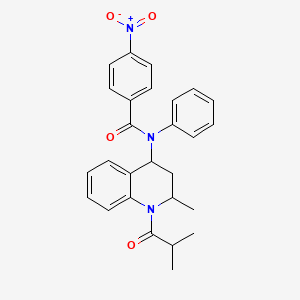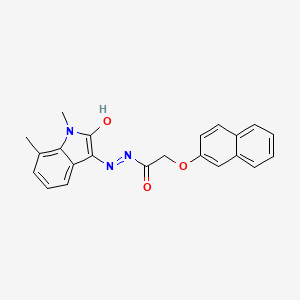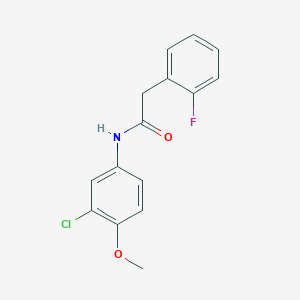
N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide, also known as BMB, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BMB has been studied for its ability to modulate various biological processes, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide is not fully understood, but it is believed to modulate various biological processes. N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide has also been shown to activate certain receptors, such as the peroxisome proliferator-activated receptor (PPAR), which is involved in regulating lipid metabolism.
Biochemical and Physiological Effects
N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
Advantages and Limitations for Lab Experiments
N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide has several advantages for lab experiments. It is a well-studied compound with a known synthesis method, making it easy to obtain and work with. N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide has also been shown to have a low toxicity profile, making it safe for use in lab experiments. However, one limitation of N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide. One area of research is its potential as an anti-cancer agent. Further studies are needed to determine the optimal dosage and administration route for N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide in cancer treatment. Another area of research is its potential as a treatment for chronic pain and inflammation. Studies are needed to determine the efficacy of N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide in animal models of chronic pain and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide involves several steps, starting with the reaction between 4-bromo-3-methylbenzoic acid and thionyl chloride to obtain 4-bromo-3-methylbenzoyl chloride. This is then reacted with N-(4-morpholinylmethyl)aniline to obtain the final product, N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide. The synthesis method for N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide has been optimized to ensure high yield and purity.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide has been studied extensively for its potential therapeutic applications. One area of research is its use as an anti-cancer agent. Studies have shown that N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide has also been studied for its anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c1-14-12-17(6-7-18(14)20)21-19(23)16-4-2-15(3-5-16)13-22-8-10-24-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBLGZYPCNYGGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3CCOCC3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(4,4,5,8-tetramethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)benzoate](/img/structure/B5150813.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-methylphenyl)acetamide](/img/structure/B5150825.png)
![4-allyl-1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene](/img/structure/B5150857.png)
![1-(3,4-dihydroxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B5150859.png)


![4-bromo-N-{2-[5-({2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5150880.png)

![6-ethyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine hydrochloride](/img/structure/B5150888.png)
![2-(3-fluorophenyl)-N-[3-(3-pyridinyl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5150898.png)
![N-({[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5150916.png)
![allyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5150924.png)

![ethyl 3-[(4-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate](/img/structure/B5150935.png)